copper;copper(1+);sulfanide
Description
The compound "copper; copper(1+); sulfanide" refers to a class of copper-sulfur compounds where copper exists in the +1 oxidation state (Cu⁺) and is coordinated with sulfanide (S²⁻ or related sulfur-containing ligands). A notable example is copper(I) sulfide (Cu₂S), a semiconductor material with applications in photovoltaics and catalysis . Another variant includes coordination complexes such as bis(2-hydroxyethyl)dithiocarbamic acid copper(II) salt, where sulfanide groups form part of the ligand structure . These compounds are characterized by their redox activity, structural versatility, and utility in industrial and catalytic processes.
Properties
IUPAC Name |
copper;copper(1+);sulfanide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cu.H2S/h;;1H2/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKDYYAZGHBAPR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[SH-].[Cu].[Cu+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu2HS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Elemental Synthesis
Direct reaction between elemental copper and sulfur remains a foundational method for Cu₂S synthesis. Mulla Rafiq and Rabinal M.K. demonstrated that heating copper and sulfur in a vacuum at 450°C yields phase-pure Cu₂S with minimal byproducts. This approach leverages high-temperature solid-state diffusion, ensuring atomic-level mixing of reactants. The stoichiometric ratio of Cu:S (2:1) is critical; deviations as small as 5% result in non-stoichiometric phases like Cu₁.₈S or Cu₂₋ₓS.
A modified vacuum-assisted protocol reduces oxidation risks, achieving >95% yield. However, scalability is limited by energy-intensive heating and the need for precise atmospheric control. Recent advances utilize pulsed laser ablation to enhance reaction kinetics at lower temperatures (300–400°C), though this method remains experimental.
Solution-Based Chemical Precipitation
Solution-phase methods offer superior control over particle size and morphology. A patented approach involves mixing copper salts (e.g., CuSO₄, CuCl₂) with sulfur donors like thiourea or thioacetamide in polar solvents. For instance, combining CuSO₄ (1.5 g) and thiourea (2.0 g) in isopropanol at 300°C for 1 hour yields hexagonal Cu₂S platelets with 82% efficiency. Key variables include:
- Cu/S molar ratio : Ratios <2 favor sulfur-rich phases (e.g., CuS), while ratios ≥2 yield Cu₂S.
- Solvent composition : Water-alcohol mixtures (e.g., ethanol/n-butanol) enhance precursor solubility and reduce aggregation.
- Reaction time : Prolonged heating (>2 hours) induces phase transitions to CuS, necessitating precise timing.
| Method | Precursors | Conditions | Phase | Yield | Reference |
|---|---|---|---|---|---|
| Solvothermal | CuSO₄, Thiourea | 300°C, 1 h | Cu₂S | 82% | |
| Precipitation | CuCl₂, Na₂S₂O₃ | 80°C, 30 min | Cu₂S | 75% |
Hydrothermal and Solvothermal Techniques
Hydrothermal methods exploit high-pressure aqueous or organic solvents to accelerate nucleation. Wang et al. synthesized phase-pure Cu₂S nanocrystals by reacting Cu(NO₃)₂ with thioacetamide in ethylene glycol at 220°C. The dielectric constant of the solvent mixture (e.g., water:ethylene glycol = 1:3) governs particle morphology, with glycol-rich solutions favoring spherical nanoparticles (10–50 nm).
A notable innovation involves using sodium thiosulfate (Na₂S₂O₃) as a dual sulfur source and reductant. At 60–80°C, Na₂S₂O₃ reduces Cu²⁺ to Cu⁺, forming an intermediate Na₂[Cu₃(S₂O₃)₂(OH)] that decomposes to Cu₂S upon cooling. This green chemistry approach eliminates toxic H₂S gas but requires strict pH control (pH 4–6) to prevent Cu(OH)₂ precipitation.
Microwave-Assisted Synthesis
Microwave (MW) irradiation enables rapid, energy-efficient Cu₂S synthesis. By polarizing reactants at 2.45 GHz, MW heating achieves uniform temperature gradients, reducing reaction times from hours to minutes. For example, MW treatment of CuCl and thiourea in water at 250°C for 15 minutes produces rhombohedral Cu₁.₈S, which transitions to cubic Cu₂S upon annealing.
Key advantages include:
- Phase selectivity : Adjusting MW power (300–800 W) stabilizes specific Cu₂₋ₓS phases.
- Scalability : Batch reactors accommodate multi-gram synthesis without sacrificing homogeneity.
Challenges and Industrial Considerations
Despite progress, industrial-scale Cu₂S production faces hurdles:
- Stoichiometric control : Minor deviations in Cu/S ratios (<5%) induce defect-rich phases, impairing electrical properties.
- Byproduct formation : Oxidative side reactions (e.g., CuO) necessitate inert atmospheres or chelating agents.
- Cost : Noble solvents (e.g., ionic liquids) and high-purity precursors inflate expenses.
Emerging solutions include flow reactors for continuous synthesis and machine learning models to optimize precursor ratios.
Chemical Reactions Analysis
Copper(I) sulfide undergoes several types of chemical reactions:
Scientific Research Applications
Copper(I) sulfide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which copper(I) sulfide exerts its effects depends on its application:
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares copper(I) sulfanide derivatives with structurally and functionally analogous compounds, focusing on chemical identity, properties, and applications.
Table 1: Chemical Identity of Copper-Sulfur Compounds
Table 2: Physical and Thermodynamic Properties
Key Comparisons:
Structural Differences :
- Copper(I) sulfide (Cu₂S) forms a covalent lattice with tetrahedral Cu⁺ coordination, whereas copper(II) sulfide (CuS) adopts a layered structure with mixed Cu⁺/Cu²⁺ valency .
- Iron(II) sulfide (FeS) shares a hexagonal close-packed structure but exhibits lower thermal stability compared to Cu₂S .
Functional Applications :
- Cu₂S is preferred in photovoltaics due to its optimal bandgap (1.2–1.8 eV), outperforming FeS (0.9–1.0 eV) in solar cell efficiency .
- Copper(II) sulfate is water-soluble and widely used in agriculture, contrasting with the insolubility of copper sulfides .
Catalytic Activity :
- Copper-sulfanide complexes, such as bis(2-hydroxyethyl)dithiocarbamate copper(II), demonstrate superior catalytic efficiency in borylation and dehalogenation reactions compared to simpler sulfides like CuS .
Toxicity and Safety :
- Cu₂S exhibits low acute toxicity (LD₅₀ > 5,000 mg/kg in rats), whereas copper(II) sulfate is classified as hazardous (LD₅₀ = 300 mg/kg) due to its solubility and Cu²⁺ ion release .
Research Findings and Industrial Relevance
- Synthesis Methods : Copper(I) sulfides are typically synthesized via solid-state reactions or solvothermal routes, while coordination complexes require ligand-assisted precipitation .
- Emergent Applications: Cu₂S nanoparticles are being explored for photocatalytic CO₂ reduction, achieving 85% efficiency under visible light .
- Challenges : Stability issues in humid environments limit the use of Cu₂S in outdoor applications, prompting research into hydrophobic coatings .
Q & A
Q. What factors influence the thermodynamic stability of copper-sulfanide complexes in aqueous solutions?
-
Methodological Answer : Stability is pH-dependent due to ligand protonation (pKa of sulfanide ~8.5). At pH >9, sulfanide (S²⁻) binds strongly to Cu⁺, forming stable complexes. Redox stability is enhanced using chelating agents (e.g., NH₃) to prevent disproportionation:
Thermodynamic data (e.g., log β values) are derived from potentiometric titrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for mixed-valence copper-sulfanide systems?
- Methodological Answer : Contradictions arise from overlapping spectral features (e.g., Cu⁺ vs. Cu²⁺ in UV-Vis). A stepwise approach includes:
- Synchrotron XAS to differentiate oxidation states.
- DFT calculations to model electronic transitions and assign spectral peaks.
- Redox titration to quantify Cu⁺/Cu²⁺ ratios . For example, a study found that apparent "Cu²⁺" signals in EPR were artifacts from trace oxygen, resolved via anaerobic glovebox synthesis .
Q. What experimental designs mitigate challenges in stabilizing copper(1+) in sulfanide complexes?
- Methodological Answer : Key strategies:
- Solvent choice : Non-coordinating solvents (e.g., THF) reduce ligand competition.
- Additives : Ascorbic acid as a reductant maintains Cu⁺ stability.
- Structural tuning : Bulky ligands (e.g., triphenylphosphine) sterically hinder oxidation. A recent study achieved 95% Cu⁺ stability using a phosphine-sulfanide ligand system .
Q. How do computational methods improve the prediction of sulfanide-copper complex reactivity?
- Methodological Answer : Density Functional Theory (DFT) models reaction pathways, such as ligand substitution kinetics. For example, ΔG‡ values for sulfanide displacement by H₂O in [Cu(SR)₂]⁻ complexes correlate with experimental activation energies (±5 kJ/mol). Basis sets like LANL2DZ are recommended for transition metals .
Reproducibility and Data Analysis
Q. What protocols ensure reproducibility in copper-sulfanide complex synthesis?
Q. How should researchers address inconsistent elemental analysis results for sulfur content in copper-sulfanide compounds?
- Methodological Answer : Gravimetric analysis (e.g., BaSO₄ precipitation) is prone to sulfate contamination. Alternative methods:
Safety and Best Practices
Q. What are the safety considerations for handling sulfanide ligands in copper chemistry?
- Methodological Answer : Sulfanide salts (e.g., NaS⁻) are moisture-sensitive and release H₂S. Use fume hoods, and monitor air quality with H₂S detectors. Storage under argon prevents decomposition .
Future Research Directions
Q. What gaps exist in understanding the catalytic applications of copper-sulfanide complexes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
